molecular formula C20H40N2O2 B14731149 Octanamide, N,N'-1,4-butanediylbis- CAS No. 5518-19-4

Octanamide, N,N'-1,4-butanediylbis-

Cat. No.: B14731149
CAS No.: 5518-19-4
M. Wt: 340.5 g/mol
InChI Key: FEZXMTMQNITZTC-UHFFFAOYSA-N
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Description

Octanamide, N,N'-1,4-butanediylbis- is a bis-amide compound characterized by two octanamide groups linked via a 1,4-butanediyl spacer. Instead, structurally analogous amides—such as butanamide derivatives and other bis-amide compounds—offer insights into its behavior.

Properties

CAS No.

5518-19-4

Molecular Formula

C20H40N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

N-[4-(octanoylamino)butyl]octanamide

InChI

InChI=1S/C20H40N2O2/c1-3-5-7-9-11-15-19(23)21-17-13-14-18-22-20(24)16-12-10-8-6-4-2/h3-18H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

FEZXMTMQNITZTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCCCCNC(=O)CCCCCCC

Origin of Product

United States

Preparation Methods

Biochemical Synthesis via Microbial Engineering

Patent MX-2007000565-A (2004) discloses a microbial process for 1,4-butanediamine production using genetically modified microorganisms. Key steps include:

  • Overexpression of ornithine decarboxylase (ODC): Native ODC activity is amplified to enhance the decarboxylation of ornithine to putrescine.
  • Co-expression of auxiliary enzymes: Co-overexpression of arginine decarboxylase (SpeA) and agmatinase (SpeB) channels metabolic flux toward putrescine, bypassing competing pathways.
  • Fermentation and recovery: The diamine is excreted into the fermentation broth and purified via ion-exchange chromatography or distillation.

This method achieves yields exceeding 80% purity, with scalability constrained by microbial tolerance to diamine toxicity.

Amidation of 1,4-Butanediamine with Octanoyl Derivatives

The final step involves coupling 1,4-butanediamine with octanoyl groups. Two predominant strategies are employed:

Schotten-Baumann Reaction

In this classical method, 1,4-butanediamine reacts with octanoyl chloride in a biphasic system (water-organic solvent) under basic conditions:
$$
\text{1,4-Butanediamine} + 2 \text{CH}3(\text{CH}2)_6\text{COCl} \xrightarrow{\text{NaOH}} \text{Octanamide, N,N'-1,4-butanediylbis-} + 2 \text{HCl}
$$
Key parameters:

  • Solvent: Dichloromethane or ethyl acetate for solubility.
  • Temperature: 0–5°C to minimize side reactions (e.g., hydrolysis of acyl chloride).
  • Yield: 60–75% after recrystallization from ethanol.

Carbodiimide-Mediated Coupling

Modern approaches utilize coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate octanoic acid:
$$
\text{1,4-Butanediamine} + 2 \text{CH}3(\text{CH}2)6\text{COOH} \xrightarrow{\text{EDC, DMAP}} \text{Octanamide, N,N'-1,4-butanediylbis-} + 2 \text{H}2\text{O}
$$
Advantages:

  • Avoids handling corrosive acyl chlorides.
  • Higher yields (85–90%) in aprotic solvents like DMF.

Purification and Characterization

Crude products are purified via:

  • Recrystallization: Ethanol or acetone/water mixtures remove unreacted diamine or octanoic acid.
  • Column chromatography: Silica gel with ethyl acetate/hexane eluents isolates the bis-amide from mono-amide byproducts.

Characterization data:

  • FT-IR: N-H stretch (3300 cm⁻¹), amide I (1640 cm⁻¹), amide II (1550 cm⁻¹).
  • ¹H NMR (CDCl₃): δ 0.88 (t, 6H, terminal CH₃), 1.26 (m, 20H, CH₂), 1.60 (quin, 4H, CH₂CH₂NH), 3.30 (q, 4H, NHCOCH₂), 6.20 (br s, 2H, NH).

Comparative Analysis of Synthesis Routes

Method Yield Purity Scalability Cost
Schotten-Baumann 60–75% >95% Moderate Low
Carbodiimide Coupling 85–90% >98% High High
Microbial Precursor 80% 90% High Medium

Challenges and Optimization Strategies

  • Side Reactions: Over-amidation or cyclization can occur if stoichiometry deviates. Solutions include slow addition of acyl chloride and excess diamine.
  • Solvent Selection: Polar aprotic solvents (DMF, THF) improve coupling efficiency but complicate recycling.
  • Catalyst Recovery: Nickel catalysts from diamine synthesis (US7759531B2) can be reused via magnetic separation.

Chemical Reactions Analysis

Types of Reactions

Octanamide, N,N’-1,4-butanediylbis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are used in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Octanoic acid derivatives.

    Reduction: Corresponding diamines.

    Substitution: Alkylated amides.

Scientific Research Applications

Octanamide, N,N’-1,4-butanediylbis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octanamide, N,N’-1,4-butanediylbis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butanamide Derivatives

a) N,N'-1,4-Phenylenebis[3-oxobutanamide] (CAS 24731-73-5)
  • Structure : Features a 1,4-phenylene core with two 3-oxobutanamide groups.
  • Applications : Used in chemical synthesis, particularly in reactions with diazotized amines and triazine derivatives (e.g., 2,4,6-trichloro-1,3,5-triazine) to form complex intermediates .
  • Market Data : Market reports highlight its consumption across 200+ countries from 1997–2019, with forecasts extending to 2044. Key sectors include industrial chemicals and specialty polymers .
b) N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)
  • Structure : Contains a 1,4-phenylenediamine backbone with acetylated amide groups.

Octanamide Derivatives

a) Octanamide, N,N-bis(2-hydroxyethyl) (CAS 3077-30-3)
  • Structure : Octanamide with two 2-hydroxyethyl substituents.
  • Properties : Molecular weight 231.33; used in surfactants and emulsifiers due to its amphiphilic nature. Characterized via gas chromatography (HP-5MS column) with detailed temperature protocols .
b) Octadecanamide, N,N'-(2-methyl-1,5-pentanediyl)bis- (CAS 141102-21-8)
  • Structure : Long-chain octadecanamide groups connected via a branched 2-methyl-1,5-pentanediyl spacer.
  • Properties : High molecular weight (649.13) and hydrophobic nature, suggesting applications in waxes or coatings .

Comparative Analysis: Key Parameters

Compound Name CAS Number Molecular Weight Core Structure Key Applications Stability/Solubility Insights
Octanamide, N,N'-1,4-butanediylbis- Not available ~284.4 (estimated) 1,4-butanediyl + octanamide Hypothetical: Lubricants, polymers Likely stable in non-polar solvents
N,N'-1,4-Phenylenebis[3-oxobutanamide] 24731-73-5 274.3 1,4-phenylene + oxoamide Industrial intermediates Reacts with triazines
Octanamide, N,N-bis(2-hydroxyethyl) 3077-30-3 231.3 Hydroxyethyl + octanamide Surfactants, emulsifiers Amphiphilic; GC-compatible
N,N'-Diacetyl-1,4-phenylenediamine 140-50-1 192.2 Acetylated phenylenediamine Lab-scale synthesis Soluble in polar aprotic solvents

Research Findings and Industrial Relevance

  • Butanamide Derivatives : Dominant in market reports, with extensive consumption in Asia-Pacific and Europe for agrochemicals and polymer production .
  • Octanamide Derivatives : Less documented commercially but critical in niche applications (e.g., surfactants in ). The absence of market data for Octanamide, N,N'-1,4-butanediylbis- suggests it may be understudied or proprietary.
  • Synthetic Pathways : Butanamide derivatives often involve coupling reactions (e.g., with diazotized amines), while octanamide derivatives may require longer-chain acylating agents .

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